Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide
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Overview
Description
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[333]undec-1-YL)propyl] disulfide is a complex organosilicon compound It is characterized by the presence of a silabicyclo structure, which includes silicon, oxygen, nitrogen, and carbon atoms arranged in a unique bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide typically involves the reaction of silatrane derivatives with disulfide-containing reagents. One common method involves the reaction of silatrane HSi(OCH2CH2)3N with disulfide compounds under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups.
Substitution: The silabicyclo framework allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silatrane derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide involves its ability to form stable complexes with various molecular targets. The silabicyclo framework allows for interactions with both organic and inorganic molecules, facilitating various chemical transformations. The disulfide bond can undergo redox reactions, which are crucial in many biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-(2,8,9-TRIOXA-5-AZA-1-SILABICYCLO(3.3.3)UNDEC-1-YL)ET)THIO)PROPANENITRILE
- 3-{2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl}propan-1-amine
Uniqueness
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide stands out due to its disulfide linkage, which imparts unique redox properties. This makes it particularly useful in applications requiring reversible redox reactions. Additionally, the silabicyclo framework provides stability and reactivity, making it versatile for various scientific and industrial applications.
Properties
CAS No. |
883794-93-2 |
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Molecular Formula |
C18H36N2O6S2Si2 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
1-[3-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyldisulfanyl]propyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C18H36N2O6S2Si2/c1(17-29-21-9-3-19(4-10-22-29)5-11-23-29)15-27-28-16-2-18-30-24-12-6-20(7-13-25-30)8-14-26-30/h1-18H2 |
InChI Key |
JPSITVNBUQSBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCCSSCCC[Si]34OCCN(CCO3)CCO4 |
Origin of Product |
United States |
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